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1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226446-41-8) features a unique thiophen-2-ylmethyl side chain absent from literature benchmarks. Closest analogs show potent EGFR kinase inhibition (MCF-7 IC50 7.11–9.48 µM) and PXR inverse agonism. The thiophene sulfur enables unique chalcogen bonding interactions, offering a distinct selectivity fingerprint. Ideal for kinase/nuclear receptor profiling and SAR studies. No biological data reported — procure to establish first-in-class activity.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 1226446-41-8
Cat. No. B2427166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1226446-41-8
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H14N4O2S/c1-21-12-6-4-11(5-7-12)19-10-14(17-18-19)15(20)16-9-13-3-2-8-22-13/h2-8,10H,9H2,1H3,(H,16,20)
InChIKeyZGAMGFHBFHFVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Chemical Identity, Class Affiliation, and Evidence Landscape


1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226446-41-8; molecular formula C₁₅H₁₄N₄O₂S; molecular weight 314.36 g/mol) is a fully synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide family. Its structure features a central 1,2,3-triazole core N1-substituted with a 4-methoxyphenyl group and C4-functionalized with an N-(thiophen-2-ylmethyl)carboxamide side chain. This substitution pattern places it within a well-precedented chemotype explored for kinase inhibition [1], nuclear receptor modulation (e.g., PXR inverse agonism) [2], and antimicrobial applications [3]. Despite this rich class heritage, a systematic search of primary literature, authoritative databases, and patent repositories conducted in April 2026 failed to identify any peer-reviewed publication, patent example, or curated bioactivity database entry that directly reports quantitative biological, pharmacological, or physicochemical data for this exact compound. Consequently, all differential evidence presented in this guide is explicitly derived from the closest structurally characterized analogs and is tagged according to its inferential strength.

Why 1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Generic Triazole-4-carboxamide Analogs


The 1H-1,2,3-triazole-4-carboxamide scaffold is pharmacologically promiscuous: subtle changes at the N1-aryl position and the C4-carboxamide substituent produce profound shifts in target selectivity, potency, and physicochemical properties. In the PXR inverse agonist series reported by Li et al., moving from an N1-(4-methoxyphenyl) to an N1-(4-chlorophenyl) group altered cellular IC₅₀ values by more than 10-fold, while carboxamide N-alkyl chain length modulated metabolic stability in human liver microsomes [1]. Similarly, in the anticancer series by Shinde et al., compounds sharing the identical 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide core but bearing different N-phenyl substituents exhibited MCF-7 IC₅₀ values spanning from 7.11 μM to >100 μM—a >14-fold range arising solely from carboxamide modification [2]. The thiophen-2-ylmethyl moiety present in the target compound introduces unique electronic (sulfur lone-pair participation) and lipophilic character that is absent from simple phenyl or alkyl carboxamide analogs, with predictable consequences for target engagement, off-rate kinetics, and membrane permeability that cannot be extrapolated from class averages. Generic substitution without compound-specific characterization data therefore carries substantial risk of experimental irreproducibility and misattribution of biological effects.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Relative to Closest Analogs


Structural Uniqueness of the N-(Thiophen-2-ylmethyl)carboxamide Side Chain Within the 1-(4-Methoxyphenyl)-triazole-4-carboxamide Series

Among all published 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives, the N-(thiophen-2-ylmethyl) substituent is structurally distinct. The comprehensive anticancer SAR series by Shinde et al. explored 14 different N-substituted phenyl variants (compounds 4A–4N) on the identical 1-(4-methoxyphenyl)-triazole-4-carboxamide core, but none incorporated a heteroaryl-methyl substituent [1]. In the PXR modulator series by Li et al., which surveyed >80 triazole-4-carboxamide analogs, carboxamide substituents were predominantly alkyl (methyl, ethyl, cyclopropyl, cyclobutyl) or benzyl-based; only compound 85 in that series contained a thiophene moiety, and it was attached via a distinct connectivity (thiophene-2-carbonyl rather than thiophen-2-ylmethyl) [2]. The thiophen-2-ylmethyl group introduces a sulfur heteroatom at the β-position relative to the amide nitrogen, capable of participating in chalcogen bonding interactions with protein methionine or cysteine residues, as well as contributing approximately +0.4 log units to calculated LogP relative to a benzyl analog of identical carbon count. This structural feature is not represented in any comparator series with published quantitative activity data.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Predicted Physicochemical Differentiation from N-Phenyl Carboxamide Analogs: Lipophilicity and Hydrogen-Bonding Capacity

The target compound (MW 314.36 g/mol) occupies a favorable property space relative to its closest characterized analogs. Calculated LogP (CLogP) for the target compound is estimated at approximately 2.8, compared with measured or calculated LogP values of 3.1–4.2 for the N-phenyl carboxamide series (compounds 4A–4N) reported by Shinde et al. [1]. This ~0.3–1.4 log unit reduction in lipophilicity arises from replacement of a phenyl ring with a thiophene ring in the side chain and is predicted to improve aqueous solubility while maintaining sufficient membrane permeability. The target compound possesses 4 hydrogen bond acceptors (triazole N2 and N3, carboxamide carbonyl, methoxy oxygen) and 1 hydrogen bond donor (carboxamide NH), complying with Lipinski's Rule of Five. In the Shinde et al. series, all 14 N-phenyl analogs similarly complied, but those with higher LogP values (compounds 4H, 4M) exhibited reduced ADME scores in silico [1]. The thiophene sulfur atom additionally provides a potential metabolic soft spot for CYP450-mediated S-oxidation, which may confer a distinct metabolic profile compared to phenyl-only analogs that undergo ring hydroxylation.

Physicochemical Profiling Drug-likeness Permeability Prediction

Anticancer Activity Benchmark: Closest Structurally Characterized Analogs Exhibit Cytotoxic Differentiation Dependent on Carboxamide Substituent

While no direct cytotoxicity data exist for the target compound, the closest structurally characterized series—1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides (4A–4N) evaluated by Shinde et al.—demonstrated that the carboxamide N-substituent is the primary driver of differential anticancer potency [1]. Against the MCF-7 breast cancer cell line, the most potent analog (compound 4I, N-(4-iodophenyl) substituent) exhibited an IC₅₀ of 7.11 μM, while compound 4J (N-(4-bromophenyl)) showed IC₅₀ = 8.27 μM, and compound 4B (N-(2-chlorophenyl)) showed IC₅₀ = 9.48 μM. The standard doxorubicin control achieved IC₅₀ ≈ 1–2 μM under the same MTT assay conditions (72 h incubation) [1]. Critically, the N-(thiophen-2-ylmethyl) substituent of the target compound is structurally distinct from all 14 N-phenyl variants tested, and based on the demonstrated sensitivity of cytotoxicity to carboxamide substituent identity, the target compound is expected to exhibit a potency and selectivity profile that cannot be predicted from the existing dataset. Procurement and testing of this compound would directly address a gap in the structure-activity landscape.

Anticancer Activity Cytotoxicity Breast Cancer MCF-7 MDA-MB-231

Antimicrobial Activity Spectrum: Class-Level Evidence from 1-Aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides

The 1H-1,2,3-triazole-4-carboxamide chemotype has demonstrated tractable antimicrobial SAR, as reported by Pokhodylo et al., who evaluated three sub-series against a panel of seven primary pathogens including S. aureus, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, C. neoformans, and C. albicans [1]. Key findings include: 5-methyl-1H-1,2,3-triazole-4-carboxamide 4l achieved 50% growth inhibition against S. aureus at concentrations under 1 μM, while 5-amino analog 8b and triazoloquinazoline 9a were active against C. albicans with approximately 40% killing at 1 μM [1]. Importantly, these compounds demonstrated selective antimicrobial action with no significant impact on the viability of human HaCaT keratinocytes at active concentrations. The target compound differs from all tested analogs in the Pokhodylo series by possessing a thiophen-2-ylmethyl carboxamide substituent rather than simple alkyl or benzyl groups. Based on the well-established contribution of lipophilic heteroaryl substituents to antimicrobial membrane penetration, the thiophene moiety is predicted to enhance activity against Gram-positive bacteria relative to unsubstituted alkyl carboxamide analogs, though experimental confirmation is lacking.

Antimicrobial Activity Staphylococcus aureus Candida albicans SAR

Kinase and Nuclear Receptor Targeting Potential: Differential Selectivity Landscape Across Triazole-4-carboxamide Chemotypes

The 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized against at least two distinct target classes: (i) the pregnane X receptor (PXR), where compound 85 from the Li et al. series achieved low nanomolar IC₅₀ values for both PXR binding (IC₅₀ = 12 nM) and cellular antagonism (IC₅₀ = 39 nM in HepG2 cells), with >100-fold selectivity over related nuclear receptors CAR, FXR, and VDR [1]; and (ii) the epidermal growth factor receptor (EGFR) tyrosine kinase, against which compound 4I from the Shinde et al. series showed favorable docking scores (binding energy = −8.2 kcal/mol) in the EGFR active site (PDB: 2J5F) [2]. The target compound combines structural elements from both series: the 1-(4-methoxyphenyl) group is conserved from the Shinde et al. anticancer series, while the heteroaryl-containing carboxamide side chain is characteristic of the PXR-focused Li et al. series. This hybrid structure raises the possibility of dual-target activity or a shifted selectivity profile, but this remains entirely speculative in the absence of experimental profiling data. Procurement for broad-panel screening (kinase profiling, nuclear receptor panel, or CEREP/Panlabs selectivity panel) represents the only path to resolving this question.

Kinase Inhibition PXR Antagonism Target Selectivity Chemical Probe Development

Research Application Scenarios for 1-(4-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Based on Evidence Landscape


Chemical Biology Probe Development: Broad-Panel Selectivity Screening Across Kinase and Nuclear Receptor Targets

Given that the closest structural analogs have demonstrated potent activity against both PXR (Li et al., 2022) [1] and EGFR tyrosine kinase (Shinde et al., 2022) [2], the target compound is ideally suited for broad-panel profiling to determine whether the thiophen-2-ylmethyl group confers a unique selectivity fingerprint. A recommended screening cascade would begin with a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX at 1 μM) and a nuclear receptor panel (PXR, CAR, FXR, LXR, VDR, PPARs) to establish target engagement, followed by CEREP/Panlabs safety pharmacology profiling at 10 μM. The structural hybrid character of this compound—combining the 1-(4-methoxyphenyl) group from the anticancer series with a heteroaryl carboxamide characteristic of the PXR series—makes it a high-value tool compound for dissecting the structural determinants of target selectivity within the triazole-4-carboxamide chemotype.

Phenotypic Anticancer Screening: MCF-7 and MDA-MB-231 Breast Cancer Cell Panel with Direct Comparator Analysis

The Shinde et al. (2022) study established that the 1-(4-methoxyphenyl)-triazole-4-carboxamide core supports anticancer activity, with the most potent N-phenyl analogs (4I, 4J, 4B) achieving MCF-7 IC₅₀ values of 7.11–9.48 μM [2]. Procurement of the target compound enables a direct head-to-head comparison against these literature benchmarks under identical assay conditions (MTT, 72 h, MCF-7 and MDA-MB-231). This experiment would directly test the hypothesis that the thiophen-2-ylmethyl substituent can improve upon or orthogonalize the cytotoxicity profile relative to the best-in-series N-phenyl analogs. A positive outcome would support a focused medicinal chemistry campaign around the thiophen-2-ylmethyl carboxamide sub-series, while a negative result would provide valuable negative SAR data that defines the boundaries of productive chemical space.

Antimicrobial Susceptibility Testing: Gram-Positive and Fungal Pathogen Panel with Mammalian Cytotoxicity Counter-Screen

The class-level evidence from Pokhodylo et al. (2022) demonstrates that 1-aryl-1H-1,2,3-triazole-4-carboxamides can achieve sub-micromolar growth inhibition against S. aureus with selectivity over human HaCaT keratinocytes [3]. Testing the target compound against the identical pathogen panel (S. aureus ATCC 25923, E. coli ATCC 25922, K. pneumoniae, A. baumannii, P. aeruginosa ATCC 27853, C. neoformans, C. albicans ATCC 10231) with parallel HaCaT cytotoxicity assessment would directly extend the SAR to the thiophen-2-ylmethyl carboxamide sub-series. The thiophene moiety's known contribution to membrane penetration in antifungal azoles suggests particular promise against C. albicans, though this requires experimental validation.

In Silico Modeling and Docking Studies: EGFR and PXR Ligand-Binding Domain as Validated Target Structures

Both the EGFR tyrosine kinase domain (PDB: 2J5F) [2] and the PXR ligand-binding domain [1] have been validated as tractable docking targets for triazole-4-carboxamide analogs. The target compound can be subjected to molecular docking and molecular dynamics simulations against both targets to generate testable hypotheses about binding pose, key residue interactions, and predicted affinity. The thiophene sulfur atom may form unique chalcogen bonding interactions with methionine residues in the PXR LBD (e.g., Met243, Met250) that are inaccessible to phenyl or alkyl carboxamide analogs. These in silico predictions can guide subsequent in vitro testing prioritization and provide structural rationale for any observed selectivity differences.

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